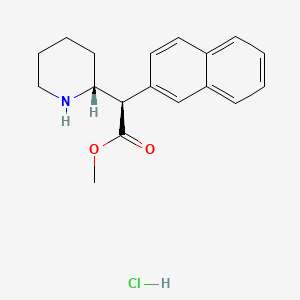

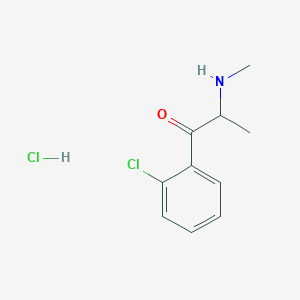

3,4-dicloro-metilfenidato HCl

Descripción general

Descripción

Molecular Structure Analysis

The molecular weight of this compound is 338.653. The InChI code, which provides a unique identifier for the compound, is not available in the search results.Aplicaciones Científicas De Investigación

Estimulante

3,4-dicloro-metilfenidato se clasifica como un estimulante novedoso y análogo del metilfenidato (Ritalin) . Se ha informado que causa efectos similares a la anfetamina .

Inhibidor de la recaptación de dopamina

Este compuesto actúa como un inhibidor de la recaptación de dopamina, lo que significa que aumenta efectivamente los niveles de los neurotransmisores de dopamina en el cerebro, al unirse y bloquear parcialmente las proteínas transportadoras que normalmente eliminan esas monoaminas de la hendidura sináptica .

Inhibidor de la recaptación de norepinefrina

Además de ser un inhibidor de la recaptación de dopamina, el 3,4-dicloro-metilfenidato también actúa como un inhibidor de la recaptación de norepinefrina . Esto significa que puede aumentar los niveles de norepinefrina en el cerebro, lo que puede tener efectos en la atención y las acciones de respuesta.

Investigación sobre los efectos adversos

Los estimulantes novedosos como el 3,4-dicloro-metilfenidato han causado eventos adversos, incluidas muertes, como se describe en la literatura . Por lo tanto, este compuesto también se utiliza en la investigación para estudiar estos efectos adversos y desarrollar estrategias para mitigarlos.

Comparación con otros estimulantes

El 3,4-dicloro-metilfenidato es aproximadamente siete veces más potente que el metilfenidato en estudios con animales, pero tiene efectos de refuerzo más débiles debido a su inicio de acción más lento . Esto lo convierte en un compuesto útil para comparar y estudiar los efectos de diferentes estimulantes.

Estudios legales y regulatorios

Como el estado legal del 3,4-dicloro-metilfenidato varía en diferentes países , también se utiliza en la investigación relacionada con la política y la regulación de las drogas.

Mecanismo De Acción

3,4-Dichloromethylphenidate HCl, also known as (+/-)-threo-3,4-Dichloromethylphenidate (hydrochloride) or methyl (2R)-2-(3,4-dichlorophenyl)-2-[(2R)-piperidin-2-yl]acetate;hydrochloride, is a potent stimulant drug from the phenidate class . This article will cover its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

The primary target of 3,4-Dichloromethylphenidate HCl is the dopamine transporter (DAT) . It also has a significant affinity for the serotonin transporter (SERT) and norepinephrine transporter (NET) . These transporters play a crucial role in regulating the concentration of their respective neurotransmitters in the synaptic cleft.

Mode of Action

3,4-Dichloromethylphenidate HCl acts as a potent serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) . It binds to the DAT, SERT, and NET, inhibiting the reuptake of dopamine, serotonin, and norepinephrine respectively . This results in an increased concentration of these neurotransmitters in the synaptic cleft, leading to prolonged neurotransmission.

Biochemical Pathways

The action of 3,4-Dichloromethylphenidate HCl primarily affects the dopaminergic, serotonergic, and noradrenergic pathways . By inhibiting the reuptake of these neurotransmitters, it enhances and prolongs their action, leading to increased stimulation of the post-synaptic neurons.

Pharmacokinetics

The compound is primarily metabolized by the liver and predominantly excreted renally . It likely follows a similar metabolic fate as methylphenidate, primarily through hydrolysis of the ester bond into 3,4-dichloro-ritalinic acid, which is then primarily excreted in urine .

Result of Action

The increased concentration of dopamine, serotonin, and norepinephrine in the synaptic cleft leads to enhanced and prolonged neurotransmission. This results in increased alertness, attention, and cognitive function, which is why compounds of this class are often used in the treatment of attention-deficit hyperactivity disorder (ADHD).

Safety and Hazards

The compound has several hazard statements associated with it, including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Análisis Bioquímico

Biochemical Properties

3,4-Dichloromethylphenidate Hydrochloride is an analogue of methylphenidate which was chlorinated at the meta- and para- positions on the phenyl ring . This results in dramatically increased potency, duration, and a huge increase in affinity for the serotonin transporter and serotonin uptake inhibition .

Cellular Effects

It is known that it acts as a potent serotonin-norepinephrine-dopamine reuptake inhibitor , which suggests that it influences cell function by modulating the levels of these neurotransmitters.

Molecular Mechanism

The molecular mechanism of action of 3,4-Dichloromethylphenidate Hydrochloride involves the inhibition of the reuptake of serotonin, norepinephrine, and dopamine . This leads to an increase in the extracellular concentrations of these neurotransmitters, thereby prolonging their action.

Temporal Effects in Laboratory Settings

It is known that it has a long duration of action , suggesting that its effects may persist for an extended period after administration.

Dosage Effects in Animal Models

The effects of 3,4-Dichloromethylphenidate Hydrochloride at different dosages in animal models have not been extensively studied. It is known to be approximately seven times more potent than methylphenidate in animal studies .

Metabolic Pathways

3,4-Dichloromethylphenidate Hydrochloride most likely follows a similar metabolic fate as methylphenidate, primarily through hydrolysis of the ester bond into 3,4-dichloro-ritalinic acid, which is then primarily excreted in urine .

Propiedades

IUPAC Name |

methyl (2R)-2-(3,4-dichlorophenyl)-2-[(2R)-piperidin-2-yl]acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17Cl2NO2.ClH/c1-19-14(18)13(12-4-2-3-7-17-12)9-5-6-10(15)11(16)8-9;/h5-6,8,12-13,17H,2-4,7H2,1H3;1H/t12-,13-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJQISAOWJXQDPU-OJERSXHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CCCCN1)C2=CC(=C(C=C2)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]([C@H]1CCCCN1)C2=CC(=C(C=C2)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201346445 | |

| Record name | (+/-)-threo-3,4-Dichloromethylphenidate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201346445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214149-42-5 | |

| Record name | (+/-)-threo-3,4-Dichloromethylphenidate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201346445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does (2R)-2-(3,4-dichlorophenyl)-2-[(2R)-piperidin-2-yl]acetate;hydrochloride affect the dopamine transporter compared to methylphenidate?

A1: Research indicates that halogenating the aromatic ring of methylphenidate with chlorine, as seen in (2R)-2-(3,4-dichlorophenyl)-2-[(2R)-piperidin-2-yl]acetate;hydrochloride (compound 1), increases its affinity for inhibiting dopamine transport. [] This suggests that the chlorine atoms enhance the compound's interaction with the DAT, leading to more potent inhibition of dopamine reuptake.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-N-[2-(4-methylpiperazin-1-yl)ethyl]-1,2,3,4-tetrahydroacridin-9-amine](/img/structure/B593339.png)

![[R,(-)]-2-Hydroxy-3-pentenenitrile](/img/structure/B593341.png)

![Theophylline, [8-3H]](/img/structure/B593345.png)

![N-[[1-(5-hydroxypentyl)-1H-indazol-3-yl]carbonyl]-L-valine,methylester](/img/structure/B593350.png)

![[3,2-c]Pyrazole-androst-4-en-17beta-ol](/img/structure/B593353.png)